molecular formula C14H17NO3 B2369495 Ethyl 2-benzoyl-3-(dimethylamino)acrylate CAS No. 66129-60-0

Ethyl 2-benzoyl-3-(dimethylamino)acrylate

Cat. No.: B2369495
CAS No.: 66129-60-0
M. Wt: 247.294
InChI Key: YBFKACALUIUGHN-BENRWUELSA-N
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Description

Ethyl 2-benzoyl-3-(dimethylamino)acrylate is an organic compound with the molecular formula C14H17NO3. It is known for its unique structure, which includes an ester group, a benzoyl group, and a dimethylamino group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzoyl-3-(dimethylamino)acrylate can be synthesized through a multi-step process involving the reaction of ethyl acrylate with benzoyl chloride and dimethylamine. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for temperature and pH control is common to maintain consistent product quality. The final product is purified through distillation or recrystallization techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzoyl-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-benzoyl-3-(dimethylamino)acrylate is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-benzoyl-3-(dimethylamino)acrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoyl and dimethylamino components, which can then interact with biological molecules. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the dimethylamino group can act as a nucleophile in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-benzoyl-3-(dimethylamino)acrylate is unique due to the presence of both the benzoyl and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl (Z)-2-benzoyl-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-18-14(17)12(10-15(2)3)13(16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFKACALUIUGHN-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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